molecular formula C8H13N5O2 B8683111 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- CAS No. 102915-42-4

4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)-

Cat. No. B8683111
M. Wt: 211.22 g/mol
InChI Key: NYYQUHWTDLZHIU-UHFFFAOYSA-N
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Patent
US04587340

Procedure details

2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide. 2,4-Diamino-6-methoxymethylpteridine-8-oxide (E. C. Taylor and T. Kobayashi, J. Org. Chem., 2817, 38, (1973)) was treated with sodium hydroxide in a manner analogous to that described in Example 1 to give the title compound as a solid mp >250°. UV: (0.1N HCl) λmax 262(22600), 290 sh (4900), 388 (6100) nm; NMR: δ (TFA) 3.69 (s, OCH3); 4.89 (s, OCH2); 8.95 (s, H-7). IR: (KBr) 1725, 1700, 1650, 1605, 1490, 1480, 1390, 1360, 1325, 1235, 1155, 1110, 1065d, 1015d, 970 cm-1. Anal. calcd: C, 43.05; H, 4.06; N, 31.38. Found: C, 42.79; H, 4.14; N, 31.21.
Name
2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-Diamino-6-methoxymethylpteridine-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[N+:5]([O-])[CH:6]=[C:7]([CH2:13][O:14][CH3:15])[N:8]=2)[N:3]=1.NC1N=C(N)C2C(=[N+]([O-])C=C(COC)N=2)N=1.[OH-].[Na+]>>[NH2:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[NH:8][CH:7]([CH2:13][O:14][CH3:15])[CH2:6][NH:5][C:4]=2[N:3]=1 |f:2.3|

Inputs

Step One
Name
2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=[N+](C=C(N=C2C(N1)=O)COC)[O-]
Step Two
Name
2,4-Diamino-6-methoxymethylpteridine-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=[N+](C=C(N=C2C(=N1)N)COC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2NCC(NC2C(N1)=O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.